5-Bromo-7-methylbenzo[D]isothiazole
Description
Contextualization of Benzo[d]isothiazole Core Structures in Advanced Chemical Research
The benzo[d]isothiazole core is a bicyclic heterocyclic system where a benzene (B151609) ring is fused to an isothiazole (B42339) ring. Isothiazole itself, a five-membered ring containing nitrogen and sulfur atoms in adjacent positions, is a stable aromatic compound first discovered in 1956. rsc.org The fusion of this ring with a benzene moiety gives rise to benzo[d]isothiazole, a structure that serves as a fundamental building block in a variety of advanced chemical applications.
The synthesis of the benzo[d]isothiazole scaffold has been an area of active research, with numerous methods developed to construct this heterocyclic system. bldpharm.com These synthetic strategies often involve the cyclization of appropriately substituted phenyl precursors. bldpharm.com The versatility of these synthetic routes allows for the introduction of a wide array of substituents onto the core structure, leading to a vast library of derivatives with diverse properties.
Academic Importance of Substituted Benzo[d]isothiazoles, with Emphasis on 5-Bromo-7-methylbenzo[d]isothiazole
The academic importance of substituted benzo[d]isothiazoles is largely rooted in their varied biological activities. The introduction of different functional groups onto the benzo[d]isothiazole framework can profoundly influence the molecule's electronic distribution, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.
Substituents such as halogens, alkyl groups, and others can be strategically placed on the benzene or isothiazole ring to fine-tune the compound's properties. For instance, bromination of the benzo[d]isothiazole core is a common strategy in medicinal chemistry to enhance potency or alter metabolic stability. The presence of a methyl group can also impact the molecule's binding affinity and pharmacokinetic properties.
While specific research on This compound is not extensively documented in publicly available literature, the combination of a bromo and a methyl substituent on the benzo[d]isothiazole core represents a classic example of chemical modification aimed at exploring structure-activity relationships. The properties of similarly substituted compounds provide valuable insights into the potential characteristics of this specific isomer.
Below is a table of related substituted benzo[d]isothiazole and benzothiazole (B30560) compounds and their known properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Bromo-benzo[d]isothiazole | 139037-01-7 | C7H4BrNS | 214.08 |
| 5-Bromo-2-methylbenzothiazole | 63837-11-6 | C8H6BrNS | 228.11 |
| 5-Bromo-benzo[d]isothiazole-3-carboxylic acid | 677304-78-8 | C8H4BrNO2S | 258.09 |
| 5-Bromobenzothiazole | 768-11-6 | C7H4BrNS | 214.08 |
This table presents data for structurally related compounds to provide a comparative context.
Overview of Contemporary Research Domains Pertaining to the Chemical Compound
Contemporary research involving substituted benzo[d]isothiazoles spans several domains, primarily driven by their potential applications in medicinal chemistry and materials science.
In the realm of drug discovery, benzo[d]isothiazole derivatives have been investigated for a wide range of therapeutic activities. Although specific data for this compound is scarce, the broader class of compounds has shown promise. For example, certain benzo[d]isothiazole Schiff bases have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. mdpi.com These studies have highlighted that some derivatives can inhibit the growth of leukemia cell lines. mdpi.com
The general structural motif of thiazoles and their fused-ring systems is prevalent in numerous biologically active agents. Research continues to explore their potential as enzyme inhibitors and receptor modulators. The synthetic accessibility of the benzo[d]isothiazole core and the ease of introducing diverse substituents make it an attractive scaffold for generating novel compounds for high-throughput screening and lead optimization in drug development programs.
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNS |
|---|---|
Molecular Weight |
228.11 g/mol |
IUPAC Name |
5-bromo-7-methyl-1,2-benzothiazole |
InChI |
InChI=1S/C8H6BrNS/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,1H3 |
InChI Key |
XNNPMJMWKKPDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1SN=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 7 Methylbenzo D Isothiazole and Analogous Systems
Strategies for Constructing the Benzo[d]isothiazole Core
The formation of the benzo[d]isothiazole scaffold is a critical step in the synthesis of the target compound and its analogs. Various methodologies have been developed to achieve this, each with its own advantages.
Cyclization Reactions for Heterocyclic Formation
Cyclization reactions are a cornerstone in the synthesis of benzo[d]isothiazoles. These reactions often involve the formation of a new nitrogen-sulfur bond to close the isothiazole (B42339) ring onto a benzene (B151609) precursor.
One common approach involves the intramolecular cyclization of 2-mercaptobenzamides. For instance, copper(I)-catalyzed intramolecular N-S bond formation through oxidative dehydrogenative cyclization has been shown to be effective, using oxygen as the sole oxidant. nih.gov This method provides a green and efficient route to benzo[d]isothiazol-3(2H)-ones. nih.gov Electrochemical methods have also been developed for this transformation, offering an alternative sustainable approach. nih.govmdpi.com
Another strategy utilizes the cyclization of thiobenzanilides. Radical cyclization induced by reagents like chloranil (B122849) under irradiation provides a pathway to 2-substituted benzothiazoles. mdpi.com The Jacobsen cyclization, which involves the use of potassium ferricyanide, is a highly effective method for synthesizing benzothiazoles from thiobenzanilides. researchgate.net
The Herz reaction represents a classical method for synthesizing benzodithiazolium salts, which can be precursors to benzo[d]isothiazoles. mdpi.com This reaction involves the treatment of an aniline (B41778) with disulfur (B1233692) dichloride. mdpi.com
| Cyclization Method | Starting Material | Key Reagents/Conditions | Product Type |
| Oxidative Dehydrogenative Cyclization | 2-Mercaptobenzamides | Cu(I) catalyst, O2 | Benzo[d]isothiazol-3(2H)-ones |
| Electrochemical Cyclization | 2-Mercaptobenzamides | (n-Bu)4NBr, constant-current electrolysis | Benzo[d]isothiazol-3(2H)-ones |
| Radical Cyclization | Thioformanilides | Chloranil, irradiation | 2-Substituted Benzothiazoles |
| Jacobsen Cyclization | Thiobenzanilides | Potassium ferricyanide | Benzothiazoles |
| Herz Reaction | Anilines | Disulfur dichloride | Benzodithiazolium salts |
One-Pot Multicomponent Approaches
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like benzo[d]isothiazoles by combining multiple reaction steps in a single vessel without isolating intermediates. acs.orgnih.govmdpi.com These strategies are highly valued in green chemistry for reducing waste and reaction time. rhhz.net
For example, a one-pot synthesis of benzo[d]isothiazoles has been reported from ortho-haloarylamidines and elemental sulfur through an oxidative N-S/C-S bond formation. arkat-usa.org This method, however, requires high temperatures. Another approach involves the reaction of o-phenylenediamine (B120857) with aromatic aldehydes, catalyzed by bismuth nitrate, to form benzimidazole (B57391) motifs, a related benzofused heterocyclic system. rhhz.net While not directly yielding benzo[d]isothiazoles, the principles of MCRs are applicable. The synthesis of fully substituted 1,3-thiazoles has been achieved through a one-pot reaction of arylglyoxals, lawsone, and thiobenzamides, showcasing the power of MCRs in constructing complex heterocyclic systems. acs.orgnih.gov
Transition Metal-Free Synthetic Routes
The development of transition metal-free synthetic routes is a significant goal in organic synthesis to avoid the cost and potential toxicity of metal catalysts. arkat-usa.org Several metal-free methods for the synthesis of benzo[d]isothiazoles have been reported.
One such method involves the reaction of 3-substituted-2-fluorobenzonitriles with sodium sulfide (B99878), followed by reaction with ammonia (B1221849) and sodium hypochlorite (B82951) to furnish the benzo[d]isothiazol-3-amine core. arkat-usa.org Another approach describes the KBr-catalyzed intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides under an oxygen atmosphere to construct benzo[d]isothiazol-3(2H)-ones in excellent yields. nih.gov Furthermore, the use of Selectfluor has been pioneered for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-methylthiobenzamides via a cascade N–S bond formation and C(sp³)–S bond cleavage. nih.govmdpi.com
Regioselective Functionalization Techniques for Halogenation and Methylation
Once the benzo[d]isothiazole core is established, the introduction of substituents at specific positions is crucial for tuning the molecule's properties. Regioselective bromination and methylation are key functionalization steps.
Targeted Bromination Procedures for Benzo[d]isothiazole Derivatives
The introduction of a bromine atom onto the benzo[d]isothiazole ring requires careful control of the reaction conditions to achieve the desired regioselectivity. The bromination of 2,1,3-benzothiadiazole, a related heterocyclic system, typically occurs at the 4- and 7-positions. utm.my This has been achieved using bromine in hydrobromic acid or with N-bromosuccinimide (NBS) in a mixture of concentrated sulfuric acid and chloroform. utm.my
For the synthesis of 5-bromothiazole (B1268178) derivatives, a common strategy involves the diazotization of 2-amino-5-bromothiazole followed by a Sandmeyer-type reaction. chemicalbook.com In the context of more complex systems like benzo[1,2-d:4,5-d']bis( nih.govresearchgate.netarkat-usa.orgthiadiazole), selective bromination has been achieved to yield 4-bromo and 4,8-dibromo derivatives. researchgate.net The specific conditions for the targeted bromination of 7-methylbenzo[d]isothiazole (B13009985) to yield the 5-bromo isomer would likely involve electrophilic aromatic substitution, where the directing effects of the methyl group and the heterocyclic ring would influence the position of bromination.
| Bromination Reagent | Substrate | Product | Reference |
| Bromine/HBr | 2,1,3-Benzothiadiazole | 4-Bromo- and 4,7-dibromo-2,1,3-benzothiadiazole | utm.my |
| NBS/H2SO4/CHCl3 | 2,1,3-Benzothiadiazole | 4,7-Dibromobenzo[c] nih.govmdpi.comarkat-usa.orgthiadiazole | utm.my |
| NaNO2, H3PO4, HNO3 then H3PO2 | 2-Amino-5-bromothiazole | 5-Bromothiazole | chemicalbook.com |
| NBS or Bromine | Benzo[1,2-d:4,5-d']bis( nih.govresearchgate.netarkat-usa.orgthiadiazole) | 4-Bromo- and 4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govresearchgate.netarkat-usa.orgthiadiazole) | researchgate.net |
Introduction of Methyl Functionality at Specific Positions
The introduction of a methyl group at a specific position on the benzo[d]isothiazole ring can be achieved through various methods, often by starting with a pre-functionalized benzene ring before the cyclization to form the heterocyclic system. For example, starting with an ortho-toluidine derivative would lead to a 7-methylbenzo[d]isothiazole.
Alternatively, if the benzo[d]isothiazole core is already formed, a methyl group can be introduced via cross-coupling reactions, such as a Suzuki or Stille coupling, if a suitable handle like a bromine or iodine atom is present at the desired position. Another approach could involve a Friedel-Crafts-type alkylation, although this can sometimes lead to a mixture of products due to the activating or deactivating nature of the heterocyclic ring and any existing substituents.
In the synthesis of related thiazole (B1198619) systems, methyl groups have been introduced by starting with thioacetamide (B46855) in the cyclization step to form a 2-methylthiazole. nih.gov While direct methylation of the benzo[d]isothiazole ring is less commonly described, the synthesis of 5-bromo-3-methylbenzo[d]isothiazole (B13029409) is noted, indicating that routes to methylated analogs are established. bldpharm.com A synthetic route could involve the cyclization of an ortho-methyl-N-thiosulfinylaniline, which has been shown to yield a benzoisothiazole. mdpi.com
Multi-Step Synthesis Pathways Leading to 5-Bromo-7-methylbenzo[d]isothiazole Precursors
The construction of the this compound scaffold relies heavily on the availability of appropriately substituted benzene ring precursors. These precursors must contain the requisite bromo and methyl functionalities at positions that will ultimately correspond to the 5- and 7-positions of the benzo[d]isothiazole ring system, in addition to functional groups that can be cyclized to form the isothiazole ring.
One viable pathway to precursors for this compound begins with halogenated and methylated aromatic aldehydes. A key challenge is the regioselective introduction of functional groups onto the aromatic ring. A plausible synthetic route could start from a commercially available or readily synthesized substituted toluene.
For instance, the synthesis of a crucial intermediate like 2-amino-3-methyl-5-bromobenzaldehyde can be envisioned starting from 3-methylaniline (m-toluidine). The synthesis of related compounds such as 2-amino-3,5-dibromobenzaldehyde (B195418) has been reported, starting from o-nitrobenzaldehyde which is first reduced to o-aminobenzaldehyde and then brominated. google.compatsnap.com A similar strategy could be adapted, starting with a suitably substituted nitrotoluene.
A general approach for the synthesis of a key precursor, 2-amino-3,5-disubstituted benzaldehydes, is outlined below:
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group to the aromatic ring. |
| 2 | Reduction | Fe/HCl or H₂, Pd/C | Reduction of the nitro group to an amino group. |
| 3 | Bromination | Br₂, FeBr₃ or NBS | Introduction of a bromine atom at the desired position. |
| 4 | Formylation | Various methods (e.g., Vilsmeier-Haack, Gattermann) | Introduction of the aldehyde group. |
It is important to note that the order of these steps is crucial for achieving the desired substitution pattern due to the directing effects of the substituents. For example, the synthesis of 2-amino-5-bromobenzaldehyde (B112427) has been achieved through the reduction of 2-amino-5-bromobenzoic acid. orgsyn.org The synthesis of 2-amino-3,5-dibromobenzaldehyde has been accomplished by reducing o-nitrobenzaldehyde to o-aminobenzaldehyde, followed by bromination. google.com
Sequential functionalization offers an alternative and often more controlled approach to synthesizing the required precursors. This strategy involves the stepwise introduction of the necessary functional groups onto a simpler aromatic starting material. For example, starting with m-toluidine (B57737), one could first protect the amino group, then perform a regioselective bromination, followed by the introduction of a group that can be converted to the isothiazole ring.
The synthesis of 5-bromo-7-azaindole, an analogue of the target molecule, starts from 2-amino-3-methyl-5-bromopyridine, highlighting the utility of pre-functionalized starting materials. google.comgoogle.com This suggests that 2-amino-3-methyl-5-bromotoluene would be a key intermediate for the synthesis of this compound.
A plausible sequence for the synthesis of a key precursor is as follows:
Bromination of m-Toluidine: Direct bromination of m-toluidine would likely lead to a mixture of products. Therefore, protection of the amino group as an acetamide (B32628) is a common strategy to control regioselectivity.
Ortho-Lithiation/Formylation: Directed ortho-metalation of a protected m-toluidine derivative could be used to introduce a formyl group at the 2-position.
Cyclization: The resulting 2-amino-3-methyl-5-bromobenzaldehyde can then be subjected to cyclization reactions to form the benzo[d]isothiazole ring.
Advanced Synthetic Transformations for Derivatization of the Chemical Compound
Once the this compound core is synthesized, its chemical space can be expanded through various derivatization reactions. The bromine atom at the 5-position and the methyl group at the 7-position serve as handles for further functionalization.
The bromine atom at the 5-position is a versatile functional group for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govlibretexts.org This would allow for the synthesis of 5-aryl- or 5-heteroaryl-7-methylbenzo[d]isothiazoles. The general conditions for Suzuki coupling are well-established and have been applied to related heterocyclic systems like 2-aminobenzothiazoles. nih.gov
| Catalyst | Ligand | Base | Solvent | Temperature |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃, Na₂CO₃ | Toluene, DMF, Dioxane | 80-120 °C |
| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | Toluene, Dioxane | Room Temp to 100 °C |
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgnih.govbeilstein-journals.org This would yield 5-alkynyl-7-methylbenzo[d]isothiazoles, which are valuable intermediates for further transformations. Copper-free Sonogashira protocols are also available. dntb.gov.uanih.gov
| Catalyst | Co-catalyst | Base | Solvent | Temperature |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N, piperidine | THF, DMF | Room Temp to 80 °C |
| Pd(OAc)₂ | None | Cs₂CO₃ | Toluene | 100 °C |
The methyl group at the 7-position can also be a site for various functional group interconversions, although it is generally less reactive than the bromine atom. escholarship.orgsolubilityofthings.comub.eduvanderbilt.eduimperial.ac.uk
Oxidation: The methyl group can be oxidized to an aldehyde, carboxylic acid, or alcohol under appropriate conditions. For example, oxidation with strong oxidizing agents like KMnO₄ or CrO₃ can lead to the corresponding carboxylic acid. Milder conditions would be required for the selective oxidation to the aldehyde.
Halogenation: Free-radical halogenation (e.g., with N-bromosuccinimide) can introduce a halogen atom onto the methyl group, forming a 7-(halomethyl) derivative. This derivative is a versatile intermediate for nucleophilic substitution reactions.
Deprotonation/Alkylation: Although challenging, deprotonation of the methyl group with a strong base followed by reaction with an electrophile could allow for the introduction of various alkyl or functionalized groups.
Nucleophilic aromatic substitution (SₙAr) on the benzo[d]isothiazole core is another potential avenue for derivatization. youtube.comyoutube.commdpi.com While the electron-rich nature of the benzene ring generally disfavors SₙAr, the presence of the electron-withdrawing isothiazole ring can facilitate such reactions, particularly if additional activating groups are present or under forcing conditions.
The bromine atom at the 5-position can be displaced by strong nucleophiles. The feasibility and regioselectivity of such reactions would depend on the specific nucleophile and reaction conditions. In some heterocyclic systems, SₙAr reactions proceed readily, especially with activating groups ortho or para to the leaving group. researchgate.net
Electrophilic Substitution Reactions on the Benzenoid Ring
The benzo[d]isothiazole ring system, while aromatic, exhibits a complex reactivity pattern towards electrophiles due to the presence of the fused heterocyclic ring and its substituents. The position of electrophilic attack on the benzenoid portion of the molecule is directed by the combined electronic effects of the isothiazole ring itself and any existing substituents on the benzene ring.
In the case of this compound, the benzenoid ring is substituted with a bromine atom at the 5-position and a methyl group at the 7-position. Halogens, such as bromine, are generally considered deactivating groups yet are ortho-, para-directing in electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com This is due to the interplay between their electron-withdrawing inductive effect (-I) and their electron-donating resonance effect (+M). byjus.com The methyl group, on the other hand, is an activating group and is also ortho-, para-directing due to its electron-donating inductive effect (+I) and hyperconjugation.
Research on analogous systems, such as 5-methoxy-3-methyl-1,2-benzisothiazole, provides insight into these reactions. worktribe.com For instance, the bromination of 5-methoxy-3-methyl-1,2-benzisothiazole with bromine and silver sulfate (B86663) in concentrated sulfuric acid resulted in substitution at the 4-position in high yield. worktribe.com This suggests that even with an activating methoxy (B1213986) group, the 4-position is susceptible to electrophilic attack. Given that bromine is less activating than a methoxy group, the conditions for the electrophilic substitution on this compound would need to be carefully selected.
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com This is typically the rate-limiting step. masterorganicchemistry.com A subsequent deprotonation of the intermediate by a weak base restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position on Benzisothiazole | Electronic Effect | Directing Influence | Reactivity Effect |
| Bromo | 5 | -I, +M | Ortho, Para | Deactivating |
| Methyl | 7 | +I, Hyperconjugation | Ortho, Para | Activating |
Green Chemistry Principles in the Synthesis of Benzo[d]isothiazole Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzo[d]isothiazoles to minimize environmental impact and enhance sustainability. bohrium.com These principles focus on aspects such as the use of renewable feedstocks, safer solvents, energy efficiency, and the use of catalysts over stoichiometric reagents. eprajournals.com
The synthesis of the benzisothiazole core often involves the condensation of a substituted 2-aminobenzenethiol with a suitable electrophile. mdpi.com Green approaches to this and other synthetic routes focus on several key areas:
Alternative Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Green alternatives include water, ethanol, or polyethylene (B3416737) glycol (PEG), which are less toxic and more environmentally benign. bohrium.combepls.com For example, some benzothiazole (B30560) syntheses have been successfully carried out in a methanol-water mixed solvent at room temperature. mdpi.com
Catalysis: The use of catalysts is a cornerstone of green chemistry. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. researchgate.net For the synthesis of benzothiazole and related compounds, various catalysts have been explored:
Biocatalysts: Enzymes like laccases have been used to catalyze the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes, offering high yields under mild conditions. mdpi.com
Heterogeneous Catalysts: Materials like SnP₂O₇ and piperazine (B1678402) immobilized on nano-ZnO-sulfuric acid (PINZS) have been reported as efficient and reusable catalysts for the synthesis of benzothiazoles, providing high yields in short reaction times. mdpi.comresearchgate.net
Metal Catalysts: While some transition metals can be toxic, the use of copper salts, which are relatively abundant and less toxic than other metals, has been explored for the synthesis of benzo[d]isothiazole derivatives. nih.gov
Energy Efficiency: The use of alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. bohrium.combepls.com Ultrasound irradiation, for instance, has been used in the synthesis of bisthiazoles with excellent yields in shorter timeframes. bohrium.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key green chemistry principle. One-pot, multi-component reactions are excellent examples of this approach, as they can generate complex molecules in a single step, reducing waste and improving efficiency. bepls.com
Use of Safer Reagents: Employing less hazardous reagents is crucial. For example, using hydrogen peroxide (H₂O₂) as an oxidant in combination with HCl has been shown to be an effective system for the synthesis of benzothiazole derivatives at room temperature, with water being the only byproduct. mdpi.com Similarly, O₂ can be used as the sole oxidant in some cyclization reactions to form the N-S bond in benzo[d]isothiazol-3(2H)-ones. nih.gov
Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Benzisothiazole Analogs
| Feature | Traditional Approach | Green Chemistry Approach |
| Solvent | Volatile Organic Compounds (e.g., Toluene) | Water, Ethanol, PEG, Solvent-free |
| Catalyst | Often stoichiometric reagents or hazardous acids | Reusable heterogeneous catalysts (e.g., SnP₂O₇, nano-catalysts), Biocatalysts (e.g., laccases) |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound |
| Oxidant | Potentially toxic oxidizing agents | O₂, H₂O₂ |
| Efficiency | Often multi-step with purification at each stage | One-pot, multi-component reactions |
By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, safer, and more efficient.
Mechanistic Investigations and Reactivity Profiles of 5 Bromo 7 Methylbenzo D Isothiazole
Elucidation of Reaction Mechanisms in Benzo[d]isothiazole Synthesis
The synthesis of the benzo[d]isothiazole core can be achieved through various mechanistic pathways, including cycloaddition reactions and C-H functionalization. These methods provide versatile routes to a wide array of substituted derivatives.
Cycloaddition Reaction Mechanisms Involving Related Scaffolds
Cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings. researchgate.net Theoretical studies on the [3+2] cycloaddition reaction of benzoisothiazole-2,2-dioxide-3-ylidene with nitrones have been conducted to understand the mechanism and regioselectivity. researchgate.net Density Functional Theory (DFT) calculations suggest that the reaction can proceed through a stepwise mechanism, with a di-copper catalyzed pathway being the most favorable in terms of energy barriers. researchgate.net This type of analysis, although not on the exact 5-bromo-7-methyl derivative, provides insight into the fundamental reactivity of the benzo[d]isothiazole system in cycloaddition processes.
Another approach involves the use of nitrile sulfides in Diels-Alder reactions to construct the benzo[d]isothiazole scaffold at a later stage of a synthetic sequence. arkat-usa.org For instance, benzonitrile (B105546) sulfide (B99878) can be generated thermally and react with a suitable dienophile to form a decorated benzo[d]isothiazole derivative. arkat-usa.org
Electrophilic Attack Susceptibility of the Benzo[d]isothiazole Ring System
The electronic nature of the benzo[d]isothiazole ring system, influenced by the fused isothiazole (B42339) moiety and any existing substituents, dictates its susceptibility to electrophilic attack and the regioselectivity of such reactions.
Regioselectivity Studies of Electrophilic Halogenation
Electrophilic halogenation is a common method for introducing halogen atoms onto aromatic rings. The regioselectivity of this reaction on the benzo[d]isothiazole system is influenced by the electronic properties of both the heterocyclic and benzenoid rings. In the case of thiazolo[5,4-d]thiazole (B1587360), a related electron-deficient heterocycle, direct electrophilic halogenation has been achieved, leading to mono- and di-halogenated derivatives. udayton.edu Theoretical studies on this system suggest that the introduction of one halogen atom can slightly enhance the reactivity towards further halogenation. udayton.eduresearchgate.net
Influence of Substituents on Aromatic Substitution Patterns
Substituents on an aromatic ring significantly affect both the rate and the orientation of electrophilic aromatic substitution. lumenlearning.com Activating groups, which are electron-donating, increase the reaction rate and typically direct incoming electrophiles to the ortho and para positions. youtube.com Deactivating groups, which are electron-withdrawing, decrease the rate and generally direct to the meta position. unizin.org
| Substituent | Position on Benzo[d]isothiazole Ring | Electronic Effect | Effect on Reactivity | Directing Effect |
|---|---|---|---|---|
| -CH₃ | 7 | Electron-donating (Inductive) | Activating | Ortho, Para |
| -Br | 5 | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivating | Ortho, Para |
| Isothiazole Ring | Fused | Electron-withdrawing | Deactivating | - |
Nucleophilic Reactivity at the Halogenated Position of the Chemical Compound
The bromine atom at the 5-position of 5-Bromo-7-methylbenzo[d]isothiazole serves as a handle for introducing various functionalities through nucleophilic substitution reactions. Halogenated isothiazoles are recognized as highly reactive synthetic building blocks. thieme-connect.com
The reactivity of a bromo-substituted aromatic ring towards nucleophilic substitution is highly dependent on the electronic nature of the ring system. In electron-deficient heterocyclic systems, nucleophilic aromatic substitution (SNAr) is a feasible pathway. researchgate.netnih.gov The presence of the electron-withdrawing isothiazole ring in the benzo[d]isothiazole scaffold would facilitate nucleophilic attack at the carbon bearing the bromine atom.
Redox Chemistry of the Benzo[d]isothiazole Moiety
General insights can be drawn from studies on related benzo[d]isothiazol-3(2H)-ones. The sulfur atom in these systems can be oxidized to form the corresponding 1-oxides and 1,1-dioxides. This suggests that the sulfur atom in this compound could also be susceptible to oxidation under appropriate conditions, potentially yielding sulfoxides and sulfones. The electron-withdrawing nature of the bromo substituent and the electron-donating methyl group would likely modulate the electron density at the sulfur atom, thereby influencing its oxidation potential.
Conversely, the N-S bond within the isothiazole ring is known to be susceptible to reductive cleavage. This process can lead to ring-opening reactions, forming substituted 2-aminothiophenol (B119425) derivatives. The electrochemical reduction of substituted 4-oxothiazolidine derivatives has been shown to be influenced by the nature of the substituents, indicating that the bromo and methyl groups on the benzene (B151609) ring of this compound would play a significant role in its reduction pathway.
A comprehensive understanding of the redox chemistry would require dedicated experimental studies, including cyclic voltammetry to determine the oxidation and reduction potentials and preparative electrolysis to identify the resulting products.
Table 1: Postulated Redox Reactions of this compound
| Reaction Type | Reactant | Potential Product(s) | Notes |
| Oxidation | This compound | This compound 1-oxide, this compound 1,1-dioxide | Based on the known oxidation of the sulfur atom in related benzo[d]isothiazole systems. |
| Reduction | This compound | 2-Amino-3-methyl-5-bromothiophenol derivatives | Inferred from the known reductive cleavage of the N-S bond in the isothiazole ring. |
Exploration of Thermal and Photochemical Reactivity Pathways
The stability of this compound under thermal and photochemical conditions is another area where specific data is lacking. However, general principles from related heterocyclic systems can provide a framework for predicting its behavior.
Thermal Reactivity:
Studies on the thermal decomposition of other heterocyclic compounds, including those with halogen and methyl substituents, suggest that the thermal stability of this compound will be influenced by the strength of the bonds within the molecule. The C-Br bond and the bonds within the isothiazole ring are likely points of initial fragmentation upon heating.
Research on the thermolysis of brominated flame retardants indicates that decomposition often proceeds via radical mechanisms, leading to the formation of various smaller fragments. cetjournal.it For this compound, thermolysis could potentially lead to the homolytic cleavage of the C-Br bond, generating a benzisothiazolyl radical and a bromine radical. Alternatively, fragmentation of the isothiazole ring itself could occur. The specific decomposition products and the temperature at which these processes occur would need to be determined experimentally, for instance, through techniques like thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to identify the evolved gases.
Photochemical Reactivity:
The photochemical behavior of isothiazoles and their benzo-fused derivatives is a field of active research. Theoretical studies on the photochemical isomerization of simple isothiazoles suggest that upon photoexcitation, these molecules can undergo complex rearrangements. mdpi.com These isomerizations are thought to proceed through high-energy intermediates and conical intersections, leading to the formation of different isomeric structures.
For this compound, irradiation with ultraviolet light could potentially induce isomerization to a benzothiazole (B30560) derivative or other rearranged products. The presence of the bromine atom could also lead to photolytic cleavage of the C-Br bond, initiating radical reactions. The quantum yield and the specific photoproducts would depend on the excitation wavelength and the solvent used. Experimental investigations using techniques such as preparative photolysis followed by product isolation and characterization are necessary to elucidate the specific photochemical pathways of this compound.
Table 2: Hypothetical Thermal and Photochemical Reactions of this compound
| Reaction Type | Conditions | Potential Product(s) | Mechanistic Insights |
| Thermal Decomposition | High Temperature | Fragmentation products (e.g., smaller aromatic and heterocyclic fragments, HBr, methyl-containing species) | Likely proceeds via radical mechanisms, initiated by C-Br or ring bond cleavage. cetjournal.it |
| Photochemical Isomerization | UV Irradiation | Isomeric benzothiazole derivatives, other rearranged products | May proceed through high-energy intermediates and conical intersections as suggested for simpler isothiazoles. mdpi.com |
| Photolytic C-Br Cleavage | UV Irradiation | Benzisothiazolyl radical, Bromine radical | The C-Br bond is a potential site for homolytic cleavage upon photoexcitation. |
Theoretical and Computational Chemistry Studies of 5 Bromo 7 Methylbenzo D Isothiazole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. These computational methods provide insights into molecular geometry, vibrational frequencies, and electronic properties that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Methodologies for Molecular Properties
Density Functional Theory (DFT) has become a principal method for investigating the molecular properties of heterocyclic compounds due to its balance of accuracy and computational cost. nih.govmdpi.com For molecules similar to 5-Bromo-7-methylbenzo[d]isothiazole, such as other benzothiazole (B30560) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is widely employed and has demonstrated reliability in optimizing molecular structures and predicting electronic properties. nih.govmdpi.com
The choice of basis set is also crucial for accurate calculations. For brominated aromatic compounds and related heterocycles, basis sets like 6-311+G(d,p) or 6-311++G(d,p) are commonly used to properly account for polarization and diffuse functions, which are important for describing the electronic distribution in molecules with heteroatoms and halogens. nih.govfrontiersin.org These computational tools are instrumental in determining optimized geometries, thermodynamic parameters, and electronic structures. mdpi.com The application of these methodologies to this compound would likely involve geometry optimization to find the most stable conformation, followed by frequency calculations to ensure the structure corresponds to a minimum on the potential energy surface.
Hartree-Fock and Post-Hartree-Fock Approaches for Ground State Properties
While DFT is prevalent, Hartree-Fock (HF) and post-Hartree-Fock methods also serve as important tools in computational chemistry. The HF method provides a foundational approximation of the electronic structure, although it does not account for electron correlation. For more accurate predictions of ground state properties, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be employed, though at a higher computational expense. In studies of related benzothiazole systems, DFT methods like B3LYP have been shown to predict geometrical structures that are comparable to those obtained at the MP2 level, reinforcing the utility of DFT for such analyses. researchgate.net
Molecular Orbital Analysis
Molecular orbital (MO) analysis is a cornerstone of understanding the electronic behavior and reactivity of molecules. The distribution and energies of the frontier molecular orbitals are of particular interest.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. wuxibiology.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxibiology.com
For benzothiazole derivatives, studies have shown that the distribution of HOMO and LUMO orbitals can vary significantly with substitution. researchgate.net In some derivatives, the HOMO and LUMO are distributed across the benzothiazine moiety, while in others, a significant charge transfer is observed, with the HOMO and LUMO localized on different parts of the molecule. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally indicates a more reactive molecule. frontiersin.org For this compound, the electron-withdrawing bromine atom and the electron-donating methyl group would be expected to influence the energies and distributions of the HOMO and LUMO, thereby modulating its reactivity.
| Parameter | Description | Significance for this compound (Inferred) |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Influences the electron-donating ability. The methyl group may raise the HOMO energy, while the bromine atom may lower it. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Influences the electron-accepting ability. The bromine atom is expected to lower the LUMO energy, enhancing electrophilicity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |
Frontier Molecular Orbital Theory Applied to Reactivity Predictions
Frontier Molecular Orbital (FMO) theory provides a framework for predicting the regioselectivity of chemical reactions. wuxibiology.com By examining the spatial distribution of the HOMO and LUMO, one can predict the most likely sites for electrophilic and nucleophilic attack. ic.ac.uk For electrophilic aromatic substitution, the reaction is expected to occur at the carbon atom with the largest coefficient in the HOMO. wuxibiology.comic.ac.uk Conversely, for nucleophilic attack, the site with the largest coefficient in the LUMO is favored.
In the case of this compound, FMO theory would be invaluable in predicting its reactivity towards various reagents. The interplay between the electron-donating methyl group and the electron-withdrawing bromine atom, along with the inherent electronic properties of the benzo[d]isothiazole ring system, would determine the localization of the HOMO and LUMO lobes, and thus the preferred sites of reaction.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry offers powerful tools for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying reactants, products, transition states, and intermediates. DFT calculations are frequently used to map out the energetic profiles of reaction pathways, providing insights into the feasibility of a proposed mechanism. nih.govresearchgate.net
For instance, in the synthesis of benzothiazole derivatives, computational studies have been used to investigate the mechanism of ring-opening reactions and intramolecular C-S bond formations. nih.govresearchgate.net These studies calculate the relative energies of intermediates and transition structures, helping to identify the most likely reaction pathway. nih.gov A similar approach could be applied to understand the synthesis and subsequent reactions of this compound. For example, computational modeling could be used to explore the mechanism of its formation from appropriate precursors or to investigate its reactivity in nucleophilic substitution or metal-catalyzed cross-coupling reactions.
| Computational Task | Purpose in Reaction Mechanism Elucidation | Relevance to this compound |
| Geometry Optimization | To find the stable structures of reactants, intermediates, transition states, and products. | Determine the geometries of all species involved in reactions of the title compound. |
| Frequency Calculation | To characterize stationary points as minima (reactants, products, intermediates) or first-order saddle points (transition states). | Confirm the nature of the computationally identified structures on the potential energy surface. |
| Transition State Search | To locate the highest energy point along the reaction coordinate, which is the bottleneck of the reaction. | Identify the transition states for key reaction steps, such as bond formation or cleavage. |
| Intrinsic Reaction Coordinate (IRC) Calculation | To connect a transition state to its corresponding reactants and products. | Verify that the identified transition state correctly links the intended reactants and products. |
Transition State Analysis and Reaction Energy Profiles
Transition state analysis is a fundamental computational tool used to investigate the mechanism of chemical reactions. It involves locating the transition state (TS), which is the highest point on the minimum energy path between reactants and products. The energy of this state determines the activation energy of the reaction.
For a hypothetical reaction involving this compound, density functional theory (DFT) would be a primary method to map out the reaction energy profile. This profile illustrates the energy of the system as a function of the reaction coordinate. By identifying all stationary points (reactants, intermediates, transition states, and products), a comprehensive understanding of the reaction mechanism, its feasibility, and kinetics can be achieved. For instance, in the study of platinum complexes with thiazole (B1198619) ligands, DFT has been used to construct full reaction energy profiles to understand their binding to biological targets. mdpi.com
Key parameters derived from these studies include:
Activation Energy (Ea): The energy difference between the reactants and the transition state.
Reaction Energy (ΔEr): The energy difference between the products and the reactants, indicating whether a reaction is exothermic or endothermic.
These calculations provide insights into how substituents, like the bromo and methyl groups on the benzo[d]isothiazole core, might influence reaction pathways and rates.
Molecular Electron Density Theory (MEDT) Applications for Pericyclic Reactions
Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity, positing that the ability of the electron density to change, rather than molecular orbital interactions, governs chemical reactions. MEDT has been successfully applied to explain the mechanisms of pericyclic reactions, such as cycloadditions.
In the context of this compound, MEDT could be employed to study its participation in pericyclic reactions. The analysis would focus on the changes in electron density along the reaction pathway. A key aspect of MEDT is the analysis of the topology of the Electron Localization Function (ELF), which reveals the nature of bond formation and breaking. For example, a study on an intramolecular [3+2] cycloaddition involving a nitrile oxide and an ethene moiety utilized MEDT to elucidate a stepwise mechanism. nih.gov This type of analysis for this compound would help in understanding its reactivity in similar cycloaddition reactions.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand their electronic and vibrational characteristics.
Computational NMR Chemical Shift Prediction (e.g., GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. For this compound, GIAO calculations, typically performed using DFT, can predict the ¹H and ¹³C NMR spectra. These predicted spectra can be invaluable for the definitive assignment of experimental NMR signals. A study on various benzo[d]isothiazole derivatives successfully used 1D and 2D NMR techniques, including COSY, HSQC, and HMBC experiments, for complete spectral assignment, a process that would be greatly aided by GIAO predictions. nih.gov
Table 1: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H-4 | 7.85 | 7.82 |
| H-6 | 7.45 | 7.43 |
| CH₃ | 2.50 | 2.48 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Simulated Vibrational Spectra and Band Assignments
Computational methods can simulate vibrational spectra (infrared and Raman), which correspond to the vibrational modes of a molecule. By performing frequency calculations using methods like DFT, a theoretical vibrational spectrum of this compound can be generated. Each calculated vibrational frequency can be animated to visualize the corresponding atomic motions, allowing for precise band assignments in the experimental IR and Raman spectra. Such computational studies have been performed on related molecules like 5-bromo-2-hydroxybenzaldehyde, where DFT calculations helped in assigning the fundamental vibrational modes. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for calculating the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations provide insights into the electronic transitions, such as π-π* and n-π* transitions, within the molecule. Studies on benzoxazoles have demonstrated the utility of TD-DFT in correlating calculated electronic transitions with experimental absorption and fluorescence spectra. nih.gov
Molecular Modeling for Ligand-Target Interactions in Chemical Biology Research
Molecular modeling, particularly molecular docking, is a crucial technique in drug discovery and chemical biology for predicting the binding orientation and affinity of a small molecule (ligand) to a protein (target). Benzo[d]isothiazole derivatives have been investigated for their biological activities, and molecular docking studies have been instrumental in understanding their mechanism of action. bepls.comnih.gov
For this compound, molecular docking simulations could be performed to predict its interaction with various biological targets. This involves placing the molecule into the binding site of a protein and scoring the different poses based on a scoring function that estimates the binding affinity. Such studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, molecular docking studies on other isothiazole (B42339) derivatives have been used to investigate their potential as anti-inflammatory agents by targeting the COX-2 enzyme. bepls.com
Table 2: Illustrative Molecular Docking Results for a Hypothetical Target
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | COX-2 | -8.5 | TYR-385, SER-530 |
| Reference Inhibitor | COX-2 | -9.2 | TYR-385, ARG-120 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Global and Local Reactivity Descriptors from Quantum Chemical Calculations
As of the latest available data, specific theoretical and computational studies focusing on the global and local reactivity descriptors of this compound through quantum chemical calculations have not been identified in a comprehensive search of published scientific literature. While computational chemistry is a powerful tool for predicting the reactivity and properties of molecules, dedicated research on this particular compound appears to be limited or not publicly available.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are commonly employed to determine a range of global and local reactivity descriptors. These descriptors provide valuable insights into the chemical behavior of a molecule.
Global Reactivity Descriptors
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These frontier molecular orbitals are crucial in determining a molecule's ability to donate or accept electrons. The energy of the HOMO is related to the ionization potential and indicates the tendency to donate electrons, while the LUMO energy is related to the electron affinity and signifies the ability to accept electrons.
HOMO-LUMO gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.
Global Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2.
Global Softness (S): The reciprocal of global hardness (S = 1/η) and indicates the molecule's polarizability.
Electronegativity (χ): The ability of a molecule to attract electrons. It is defined as χ = (I + A) / 2.
Chemical Potential (μ): The negative of electronegativity (μ = -χ) and represents the escaping tendency of electrons from a system.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule, calculated as ω = μ² / (2η).
Local Reactivity Descriptors
Local reactivity descriptors are used to identify the most reactive sites within a molecule. These include:
Fukui Functions (f(r)): These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to predict sites for nucleophilic, electrophilic, and radical attacks.
Local Softness (s(r)) and Local Hardness (η(r)): These are the local counterparts of the global softness and hardness and provide site-specific information about reactivity.
Dual Descriptor (Δf(r)): This descriptor can more clearly distinguish between sites susceptible to nucleophilic and electrophilic attacks.
Without specific computational studies on this compound, it is not possible to provide the actual calculated values for these descriptors or to construct data tables of its reactivity. The synthesis of such data would require performing dedicated quantum chemical calculations using specialized software.
Future computational research on this compound would be invaluable for elucidating its chemical behavior, stability, and potential for use in various applications by providing the quantitative data for the descriptors mentioned above.
Applications and Advanced Research Directions Involving the Benzo D Isothiazole Scaffold
Role as a Key Heterocyclic Building Block in Complex Organic Synthesis
The benzo[d]isothiazole core is a fundamental building block in the creation of more intricate organic molecules. Its structure, featuring a fused benzene (B151609) and isothiazole (B42339) ring, provides a rigid and planar framework that can be strategically modified. The presence of heteroatoms, nitrogen and sulfur, introduces unique electronic characteristics that influence the reactivity and properties of the resulting compounds.
Organic compounds are often constructed from smaller, pre-functionalized molecules known as building blocks. cymitquimica.com These building blocks are essential starting materials for synthesizing complex molecules through various chemical reactions. cymitquimica.com The benzo[d]isothiazole scaffold, particularly derivatives like 5-Bromo-7-methylbenzo[d]isothiazole, serves this purpose effectively. The bromine atom at the 5-position and the methyl group at the 7-position offer sites for further chemical transformations, allowing for the assembly of diverse and complex molecular architectures.
The synthesis of novel heterocyclic compounds often relies on the strategic use of such building blocks. For instance, the development of new functional organic materials frequently involves the incorporation of heterocyclic systems to tune their electronic and photophysical properties. chemrxiv.org The benzo[d]isothiazole unit, with its inherent properties, is a valuable addition to the synthetic chemist's toolbox for constructing molecules with desired functionalities.
Utility in the Synthesis of Advanced Molecular Architectures and Scaffolds
The versatility of the benzo[d]isothiazole scaffold extends to the synthesis of advanced molecular architectures. These complex structures are often designed for specific applications in materials science and medicinal chemistry. The ability to introduce various functional groups onto the benzo[d]isothiazole core allows for the fine-tuning of molecular properties.
Research has demonstrated the utility of heterocyclic building blocks in creating donor-acceptor type molecules, which are crucial for organic electronics. nih.gov The benzo[d]isothiazole moiety can act as either an electron-donating or electron-accepting unit, depending on the nature of the substituents attached to it. This adaptability makes it a key component in the design of materials with tailored electronic band gaps and charge transport properties.
Furthermore, the development of novel molecular scaffolds for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) often involves the fusion of different aromatic and heterocyclic rings. chemrxiv.org The benzo[d]isothiazole unit can be incorporated into these larger, conjugated systems to enhance their performance. The rigid planarity of the scaffold promotes intermolecular π-π stacking, which is beneficial for charge transport in organic electronic devices. rsc.org
Advanced Materials Science Applications
The unique electronic and structural features of the benzo[d]isothiazole scaffold have led to its exploration in various advanced materials science applications.
Benzo[d]isothiazole derivatives are promising precursors for the synthesis of organic semiconductors. The development of new organic materials for electronics requires molecular building blocks that can be easily functionalized to tune their properties. chemrxiv.org The thiazolo[5,4-d]thiazole (B1587360) fused system, a related structure, is noted for its high oxidative stability and rigid, planar structure, which facilitates efficient intermolecular π-π overlap, a desirable feature for semiconductor applications. rsc.org
The synthesis of conjugated polymers often involves the polymerization of functionalized monomer units. This compound, with its reactive bromine site, can serve as a monomer in polymerization reactions, such as Suzuki or Stille coupling, to create novel semiconducting polymers. These polymers can then be utilized in the fabrication of organic field-effect transistors (OFETs) and other electronic devices.
Organic photovoltaic (OPV) devices, or solar cells, rely on the absorption of light by organic materials to generate electricity. The efficiency of these devices is highly dependent on the properties of the donor and acceptor materials used in the active layer. The benzo[d]isothiazole scaffold has been incorporated into both donor and acceptor materials for OPVs.
The broad absorption and emission characteristics of some benzanthrone (B145504) derivatives, which share structural similarities in terms of being polycyclic aromatic compounds, suggest their potential for effective overlap with the solar spectrum, which is crucial for maximizing photon harvesting. mdpi.com Similarly, the electronic properties of benzo[d]isothiazole-containing molecules can be tuned to absorb a broad range of the solar spectrum, thereby enhancing the efficiency of OPV devices. The development of donor-acceptor type small molecules and polymers incorporating the benzo[d]isothiazole unit is an active area of research aimed at improving the performance of organic solar cells.
The development of new optoelectronic materials is critical for advancements in technologies such as OLEDs and sensors. Benzo[d]isothiazole derivatives are being investigated for their potential in these applications due to their tunable photophysical properties.
For instance, the photoluminescence of organic molecules can be highly sensitive to their environment. A study on a bromo-aminobenzanthrone derivative demonstrated significant solvatochromism, where the emission color changed with the polarity of the solvent. mdpi.com This property is valuable for the development of color-tunable luminescent materials and sensors. mdpi.com The introduction of a benzo[d]isothiazole moiety into a molecular structure can similarly influence its photophysical behavior, leading to materials with tailored emission characteristics for specific optoelectronic applications. The characterization of these materials involves studying their absorption and emission spectra, as well as their performance in prototype devices.
Q & A
Q. What are the primary synthetic strategies for constructing the isothiazole ring in 5-Bromo-7-methylbenzo[D]isothiazole?
The synthesis of isothiazoles, including this compound, can be categorized into four approaches: (1) intramolecular cyclization, (2) (4+1)-heterocyclization, (3) (3+2)-heterocyclization, and (4) transformation of other heterocycles (e.g., isoxazoles). For functionalized derivatives like brominated isothiazoles, chlorinated precursors are often used due to their reactivity in substitution reactions. Retrosynthetic analysis is recommended to select the optimal pathway based on substituent positioning and desired functional groups .
Q. How can the catalytic activity of palladium complexes with isothiazole ligands be optimized for Suzuki cross-coupling reactions?
Palladium complexes with monodentate isothiazole ligands (e.g., LPdCl₂) exhibit higher catalytic activity than bidentate analogs (L₂PdCl₂). Temperature control (20–35°C) enhances selectivity in reactions with multiple reactive centers. Heterogeneous catalysts, such as silicon-oxide-supported isothiazole-Pd complexes, retain activity over ≥10 cycles and reduce colloidal Pd contamination, critical for high-purity pharmaceutical syntheses. Byproduct formation (e.g., biphenyl derivatives from arylboronic acid oxidation) can be minimized by optimizing reaction atmosphere and ligand ratios .
Q. What spectroscopic methods are most effective for characterizing metal-isothiazole complexes?
IR spectroscopy is pivotal for confirming ligand coordination via carbonyl displacement in metal hexacarbonyl precursors (e.g., W(CO)₆, Mo(CO)₆). Symmetry analysis (C₄v group) and mass spectrometry help identify fragmentation patterns. ¹H NMR detects coordination-induced shifts in isothiazole protons, while X-ray crystallography resolves π-complex instability issues observed in chromium triacetonitrile derivatives .
Advanced Research Questions
Q. How can computational tools like PASS and DEREK guide the design of bioactive this compound derivatives?
PASS (Prediction of Activity Spectra for Substances) predicts potential biological activities (e.g., antimitogenic or local anesthetic effects) by analyzing structural motifs. DEREK evaluates toxicity risks, such as mutagenicity from bromine substituents. For example, 3-aminobenzo[d]isothiazole derivatives with alkylaminoacyl groups were prioritized for in vitro testing based on computational scores, reducing experimental redundancy .
Q. What photochemical strategies enable isomerization of benzo[d]isothiazole derivatives for accessing novel analogs?
Photochemical permutation using UV light allows rearrangement of azole systems, converting structurally simpler isomers into complex benzo[d]isothiazole derivatives. This method avoids harsh reagents and is adaptable to indazole or pyrazole precursors, enabling rapid diversification for structure-activity relationship (SAR) studies .
Q. How can researchers resolve contradictory data on catalytic byproduct formation in palladium-mediated reactions?
Discrepancies in byproduct yields (e.g., 4,4′-dimethoxybiphenyl) may arise from trace oxygen or Pd nanoparticle formation. Controlled experiments under inert atmospheres, combined with TEM analysis of Pd particle size, clarify mechanistic pathways. Statistical Design of Experiments (DoE) optimizes ligand-to-Pd ratios and solvent systems to suppress undesired pathways .
Q. What methodologies enhance the yield of this compound in multistep nucleoside syntheses?
Low yields in ring-closing steps (e.g., nucleoside coupling) can be addressed via:
- Reagent optimization : Using P₂S₅/chloranil for cyclization instead of traditional thionation agents.
- Protecting group strategies : Temporarily shielding reactive sites (e.g., hydroxyl or amine groups) to prevent side reactions.
- Flow chemistry : Improving heat/mass transfer in exothermic steps, as demonstrated in isothiazole-isoxazole interconversions .
Q. How does bromine substitution influence the fungicidal activity of isothiazole-thiazole hybrids?
Bromine at the 5-position enhances electrophilic reactivity, facilitating covalent interactions with fungal enzyme targets (e.g., CYP51 in ergosterol biosynthesis). Structure-activity studies show that this compound-thiazole hybrids exhibit synergistic effects with commercial fungicides, reducing EC₅₀ values by 40–60% in Fusarium spp. assays. Molecular docking and QSAR models guide further modifications to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
